

Application Notes and Protocols for HPT Kinase Assay

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Compound of Interest

Compound Name: Spphpspafspafdnlyywdq

Cat. No.: B15136605

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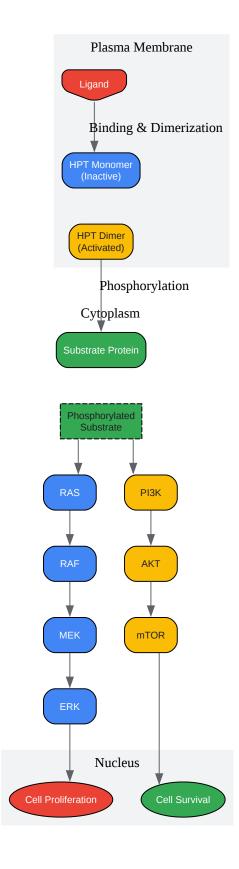
Introduction

The Hypothetical Protein Target (HPT) is a receptor tyrosine kinase that has been identified as a key component in the progression of certain cancers. Its signaling pathway is implicated in cell proliferation, survival, and angiogenesis. Consequently, HPT is a promising target for therapeutic intervention. This document provides a detailed protocol for a robust and reproducible in vitro kinase assay to screen for and characterize inhibitors of HPT.

HPT Signaling Pathway

The activation of HPT by its ligand triggers a downstream signaling cascade. Upon ligand binding, HPT dimerizes and autophosphorylates specific tyrosine residues on its intracellular domain. This creates docking sites for various substrate proteins, leading to the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and growth.





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Caption: HPT signaling pathway illustrating the activation cascade.



Principle of the Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the HPT kinase domain. The phosphorylated peptide is detected by a terbium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated XL665. When the antibody and streptavidin are in close proximity to the phosphorylated, biotinylated peptide, FRET occurs from the terbium donor to the XL665 acceptor, resulting in a specific fluorescence signal.

Experimental Workflow

The experimental workflow consists of three main steps: the kinase reaction, the detection step, and data analysis. In the kinase reaction, the HPT enzyme, substrate, and potential inhibitors are incubated with ATP. In the detection step, the TR-FRET reagents are added to detect the phosphorylated substrate. Finally, the TR-FRET signal is measured, and the data is analyzed to determine the inhibitory activity.



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Caption: Overview of the HPT kinase assay workflow.

Materials and Reagents



Reagent	Supplier	Catalog Number
HPT Kinase Domain, active	In-house	HPT-K01
Biotinylated Peptide Substrate	In-house	HPT-S01
ATP Solution, 10 mM	Sigma	A7699
Terbium-labeled anti- phosphotyrosine Ab	Cisbio	61P07TBE
Streptavidin-XL665	Cisbio	610SAXLA
Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)	In-house	AB-01
DMSO	Sigma	D2650
384-well low-volume white plates	Corning	3824

Experimental Protocol

- Compound Preparation:
 - Prepare a serial dilution of the test compounds in DMSO.
 - The final concentration of DMSO in the assay should not exceed 1%.
- Kinase Reaction:
 - \circ Add 2 μL of Assay Buffer to all wells.
 - \circ Add 0.5 μ L of the serially diluted compound or DMSO (for controls) to the appropriate wells.
 - $\circ~$ Add 2.5 μL of the HPT enzyme solution (pre-diluted in Assay Buffer to 4X the final concentration).
 - Mix gently and incubate for 15 minutes at room temperature.



- \circ Initiate the kinase reaction by adding 5 μ L of a solution containing the biotinylated peptide substrate and ATP (pre-diluted in Assay Buffer to 2X the final concentration).
- Incubate for 60 minutes at room temperature.

Detection:

- Stop the reaction and initiate detection by adding 10 μL of the detection mix (containing the terbium-labeled antibody and streptavidin-XL665 in detection buffer).
- Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition:
 - Read the plate on a TR-FRET compatible plate reader.
 - Measure the fluorescence at 620 nm (donor) and 665 nm (acceptor) after a 50 μs delay.

Data Analysis

The TR-FRET signal is calculated as the ratio of the acceptor fluorescence to the donor fluorescence, multiplied by 10,000. The percent inhibition is calculated relative to the high (no enzyme) and low (no inhibitor) controls. The IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic model.

Assay Performance and Validation

The assay was validated to ensure its robustness and suitability for high-throughput screening.

Parameter	Value
Z'-factor	0.85
Signal to Background	12
ATP Km (apparent)	15 μΜ
Substrate Km (apparent)	0.5 μΜ
IC50 Reproducibility (CV)	< 15%



Reference Inhibitor Data

The potency of a known kinase inhibitor, Staurosporine, was evaluated in the HPT kinase assay.

Inhibitor	IC50 (nM)
Staurosporine	25

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